molecular formula C12H12N4O B2609013 2-amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide CAS No. 400074-73-9

2-amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide

Cat. No.: B2609013
CAS No.: 400074-73-9
M. Wt: 228.255
InChI Key: HZJRNNVBBUEJPR-UHFFFAOYSA-N
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Description

“2-amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide” is a chemical compound with the molecular formula C12H12N4O . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight is 228.25 .


Physical and Chemical Properties Analysis

The predicted density of “this compound” is 1.317±0.06 g/cm3 . The predicted pKa value is 11.75±0.70 .

Scientific Research Applications

Formation and Elimination Processes

2-Amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide, through its structural similarity to certain heterocyclic aromatic amines such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is relevant in studies focusing on the formation and elimination of processing-related food toxicants. Research indicates that both lipids and carbohydrates can contribute simultaneously to the formation and fate of compounds like PhIP, suggesting a complex interaction between different food components during processing and storage. This understanding is crucial for assessing food safety and developing methods to reduce potential toxicant formation in processed foods (Zamora & Hidalgo, 2015).

Analytical Techniques for Detecting Heterocyclic Amines

The analytical detection and characterization of heterocyclic amines, such as PhIP and its metabolites in biological matrices, foodstuffs, and beverages, have been extensively reviewed. Advanced analytical techniques, including liquid and gas chromatography coupled with various detection methods, have been developed for sensitive and selective analysis. These methodologies are essential for understanding the biological effects, exposure levels, and health risks associated with dietary intake of such compounds (Teunissen et al., 2010).

Synthesis of Pyrimidine Scaffolds

Pyrimidine scaffolds, such as those related to this compound, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent reviews cover synthetic pathways employing hybrid catalysts for the development of pyrano[2,3-d]pyrimidine derivatives, highlighting the importance of such compounds in drug development (Parmar, Vala, & Patel, 2023).

Role in Breast Cancer Research

Investigations into dietary factors influencing mammary gland cancer have implicated food-derived heterocyclic amines, similar in structure to this compound, as potential etiologic agents in human breast cancer. These compounds, formed in meats cooked at high temperatures, have shown carcinogenic effects in animal models and suggest a need for further research into their impact on human health (Snyderwine, 1994).

Insights into Fluorinated Pyrimidines

Fluorinated pyrimidines, while structurally distinct, share a common usage in cancer treatment with compounds like this compound in research contexts. A review of fluorine chemistry contributions to the use of fluorinated pyrimidines in cancer treatment provides insight into synthesis methods, metabolic studies, and their impact on nucleic acid structure and function. This research underscores the significance of pyrimidine derivatives in developing targeted cancer therapies (Gmeiner, 2020).

Properties

IUPAC Name

2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)11(17)16-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRNNVBBUEJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323017
Record name 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400074-73-9
Record name 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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